3-Isobutoxy-5-(trifluoromethyl)benzenamine

Description

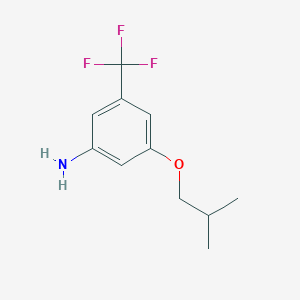

3-Isobutoxy-5-(trifluoromethyl)benzenamine is an aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and an isobutoxy (-OCH₂CH(CH₃)₂) group at the 3-position of the benzene ring. The trifluoromethyl group is a strong electron-withdrawing moiety, while the isobutoxy substituent introduces steric bulk and moderate electron-donating effects via oxygen lone pairs.

Properties

IUPAC Name |

3-(2-methylpropoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-7(2)6-16-10-4-8(11(12,13)14)3-9(15)5-10/h3-5,7H,6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJNNPOXALTIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Isobutoxy-5-(trifluoromethyl)benzenamine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group-tolerant reaction conditions . The general procedure involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-5-(trifluoromethyl)benzenamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the isobutoxy or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines.

Scientific Research Applications

3-Isobutoxy-5-(trifluoromethyl)benzenamine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isobutoxy-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Reactivity

2-Iodo-5-(trifluoromethyl)benzenamine ()

- Substituents : Iodo (-I) at 2-position, -CF₃ at 5-position.

- Reactivity : The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura, Heck), enabling integration into complex molecules.

- Applications : Widely used in pharmaceutical synthesis due to its versatility in forming carbon-carbon bonds.

4-Chloro-3-(trifluoromethyl)benzenamine ()

- Substituents : Chloro (-Cl) at 4-position, -CF₃ at 3-position.

- Reactivity : The chloro group enables nucleophilic aromatic substitution (SNAr) but is less reactive than iodine in cross-couplings.

- Applications : Intermediate in agrochemicals (e.g., trifluralin analogs) and protease inhibitors.

- Key Difference : The chloro substituent’s electron-withdrawing nature contrasts with the electron-donating isobutoxy group, altering the amine’s basicity and directing effects in further reactions.

2-Bromo-5-(trifluoromethyl)benzenamine ()

- Substituents : Bromo (-Br) at 2-position, -CF₃ at 5-position.

- Reactivity : Bromine supports cross-coupling and SNAr reactions, though less efficiently than iodine.

- Applications : Key intermediate in Hepatitis C virus NS3 protease inhibitors.

- Key Difference : The bromo group’s moderate reactivity and size differ from the bulky isobutoxy group, which may hinder certain reactions but improve lipophilicity for membrane permeability in drug candidates.

Physical and Thermodynamic Properties

Notes:

- The isobutoxy group increases molecular weight and boiling point compared to halogenated analogs.

- Enhanced lipophilicity due to the branched ether may improve bioavailability in drug design compared to halogens .

Halogenated Analogs ():

- Nitration/Reduction : Halogenated precursors (e.g., 2-bromo-5-fluorobenzotrifluoride) undergo nitration followed by catalytic hydrogenation to yield amines.

- Cross-Coupling : Suzuki or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups.

Biological Activity

3-Isobutoxy-5-(trifluoromethyl)benzenamine is an aromatic amine with the molecular formula C11H14F3NO and a molecular weight of 233.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound can be synthesized through various methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for synthesizing complex organic molecules.

Key Chemical Reactions

- Oxidation : Can yield corresponding quinones.

- Reduction : Converts to primary amines.

- Substitution : Involves replacing isobutoxy or trifluoromethyl groups with other functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were found to be comparable to established antibiotics, indicating strong bactericidal properties.

| Compound | Bacterial Strain | MIC (μM) | Activity |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.070 - 8.95 | Antistaphylococcal |

| Enterococcus faecalis | 4.66 - 35.8 | Anti-enterococcal |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly against human breast cancer cell lines such as MCF-7. Research has shown that it can induce apoptosis in cancer cells, with IC50 values ranging from approximately 3 to 6 μM, indicating a potent anticancer effect.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 3 - 6 | Apoptosis induction |

| K562 (chronic myeloid leukemia) | ~5 | Cell cycle arrest |

The presence of the trifluoromethyl group is believed to enhance the compound's efficacy by improving its lipophilicity and metabolic stability, which are critical factors in drug development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and thereby influencing cellular pathways involved in microbial resistance and cancer progression.

Case Studies and Research Findings

- Antimicrobial Study : A series of compounds derived from salicylanilide were tested for their antimicrobial properties. The study highlighted that compounds similar to this compound showed significant activity against MRSA strains, reinforcing the potential of trifluoromethyl-substituted compounds in combating resistant bacteria .

- Anticancer Research : Another study focused on isoxazole-based compounds demonstrated that incorporating a trifluoromethyl group significantly increased anticancer activity compared to non-trifluoromethylated analogues. This underscores the importance of functional group modifications in enhancing therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 3-Isobutoxy-5-(trifluoromethyl)benzenamine in laboratory settings?

- Methodological Answer : Laboratory-scale synthesis can leverage AI-powered retrosynthetic planning tools (e.g., Template_relevance Reaxys, Bkms_metabolic) to predict feasible routes, such as nucleophilic substitution of a brominated precursor with isobutoxy groups or coupling reactions involving trifluoromethyl-substituted intermediates . For regioselective functionalization, boronic acid derivatives (e.g., Suzuki-Miyaura coupling) may be employed, as the electron-withdrawing trifluoromethyl group enhances reactivity at specific positions . Validate intermediates via LC-MS and monitor reaction progress using <sup>19</sup>F NMR to track trifluoromethyl group stability.

Q. How can researchers characterize the structure of this compound?

- Methodological Answer : Use a combination of <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to confirm substituent positions and assess electronic effects from the trifluoromethyl group. Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities. X-ray crystallography is recommended for definitive structural elucidation, particularly if steric hindrance from the isobutoxy group induces conformational rigidity . For purity assessment, employ HPLC with a trifluoromethyl-sensitive detector (e.g., charged aerosol detection).

Q. What safety considerations are critical when handling this compound?

- Methodological Answer : The compound’s hazards align with aromatic amines: use fume hoods, nitrile gloves, and protective eyewear. Thermal decomposition may release hydrogen fluoride (HF); mitigate risks with calcium gluconate gel on-site and HF-specific gas scrubbers. Store under inert gas (Ar/N2) to prevent oxidation, and avoid contact with strong acids/bases to preclude exothermic reactions .

Advanced Research Questions

Q. What strategies mitigate thermal instability during reactions involving the trifluoromethyl group?

- Methodological Answer : Thermochemical data for analogous compounds (e.g., 3,5-bis(trifluoromethyl)benzenamine) indicate reduced pressure distillation (<0.02 bar) minimizes thermal degradation, with optimal boiling points near 358 K . For high-temperature reactions, employ stabilizing ligands (e.g., phosphines) or ionic liquids to suppress decomposition. Monitor reaction mixtures in real-time using in-situ IR spectroscopy to detect early signs of instability (e.g., C-F bond cleavage).

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in <sup>19</sup>F NMR shifts or splitting patterns may arise from solvent polarity effects or conformational isomerism. Use variable-temperature NMR to probe dynamic effects, and cross-reference with computational models (e.g., DFT-optimized geometries in Gaussian 16). For mass spectrometry conflicts (e.g., unexpected adducts), employ high-resolution MS/MS and compare fragmentation pathways with databases like mzCloud .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Molecular docking studies (AutoDock Vina) can model interactions with enzymatic targets, such as microbial leucyl-tRNA synthetase, to predict bioactivity . For organocatalysis, calculate Fukui indices (using ORCA) to identify electrophilic/nucleophilic sites. Machine learning models (e.g., Chemprop) trained on Reaxys data can forecast regioselectivity in cross-coupling reactions .

Q. How to design derivatives of this compound for enhanced biological activity?

- Methodological Answer : Introduce electron-donating groups (e.g., -OCH3) para to the amine to modulate electron density and binding affinity. For antifungal applications, replace the isobutoxy group with bioisosteres (e.g., 1,2,4-triazole) while retaining the trifluoromethyl moiety for lipophilicity. Validate designs using in vitro MIC assays against Candida albicans and ADMET predictions (SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.